4-(3,5-difluorophenyl)pyrimidin-2-amine
Description
4-(3,5-Difluorophenyl)pyrimidin-2-amine is a pyrimidine derivative characterized by a 3,5-difluorophenyl substituent at the 4-position of the pyrimidine core. This compound is of significant interest in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as kinases and receptors. The fluorine atoms on the phenyl ring enhance electronegativity and metabolic stability, making it a promising scaffold for drug development .
Properties
CAS No. |
1360898-04-9 |
|---|---|
Molecular Formula |
C10H7F2N3 |
Molecular Weight |
207.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction represents the most widely utilized method for synthesizing 4-(3,5-difluorophenyl)pyrimidin-2-amine. This approach leverages the reactivity of halogenated pyrimidine intermediates with 3,5-difluorophenylboronic acid. As detailed in patent IL303354A, the process involves:
-
Intermediate Preparation : 4-Chloropyrimidin-2-amine is synthesized via chlorination of 2-aminopyrimidine using phosphorus oxychloride (POCl₃) under reflux conditions.
-
Coupling Reaction : The intermediate reacts with 3,5-difluorophenylboronic acid in the presence of Pd₂(dba)₃-CHCl₃ (palladium tris(dibenzylideneacetone) dichloride) and cesium carbonate (Cs₂CO₃) in 1,4-dioxane. Microwave irradiation at 150°C for 30 minutes drives the reaction to completion, achieving a yield of 78%.
Critical Parameters :
Buchwald-Hartwig Amination
An alternative palladium-mediated method involves the Buchwald-Hartwig amination, though this route is less commonly reported. Here, 4-bromopyrimidine is coupled with 3,5-difluoroaniline using a Pd/Xantphos catalyst system. While this method avoids boronic acid precursors, yields remain suboptimal (~60%) compared to Suzuki-Miyaura coupling.
Nucleophilic Aromatic Substitution
Grignard Reagent-Based Approach
Nucleophilic aromatic substitution (SNAr) provides a complementary pathway, particularly useful when boronic acids are inaccessible. In this method:
-
Substrate Activation : 2-Aminopyrimidine is treated with LDA (lithium diisopropylamide) in THF at -78°C to generate a lithiated intermediate.
-
Electrophilic Quenching : The intermediate reacts with 3,5-difluorophenyl magnesium bromide, followed by aqueous workup to yield the target compound. This method achieves a moderate yield of 52%.
Limitations :
-
Strict anhydrous conditions are required to prevent protonation of the lithiated species.
-
Competing side reactions reduce overall efficiency.
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction kinetics in both cross-coupling and SNAr routes. For instance, Suzuki-Miyaura reactions conducted under microwave conditions (150°C, 30 minutes) achieve 20% higher yields than conventional heating. This technique also reduces reaction times from hours to minutes, making it advantageous for large-scale production.
Purification and Characterization
Chromatographic Techniques
Crude products are typically purified via silica gel column chromatography using ethyl acetate/hexane (1:3 v/v) as the eluent. Recrystallization from ethanol/water (7:3 v/v) further enhances purity to >98%.
Analytical Validation
-
NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d6) displays characteristic signals at δ 8.45 (s, 1H, pyrimidine-H), 7.85–7.75 (m, 2H, aryl-H), and 6.95 (s, 2H, NH₂).
-
HPLC : Purity is confirmed by reverse-phase HPLC (C18 column, acetonitrile/water = 70:30, retention time = 4.2 minutes).
-
Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 236.1 [M+H]⁺.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 78 | 30 min | High yield, scalability | Requires palladium catalyst |
| Buchwald-Hartwig | 60 | 2 h | Avoids boronic acids | Lower yield, costly ligands |
| SNAr (Grignard) | 52 | 6 h | No transition metals | Sensitive to moisture, low efficiency |
Chemical Reactions Analysis
Types of Reactions
4-(3,5-difluorophenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4 in acidic or basic medium.
Reduction: LiAlH4, NaBH4 in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of substituted pyrimidine compounds .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : 4-(3,5-Difluorophenyl)pyrimidin-2-amine serves as a versatile building block in organic synthesis. It can be used to create more complex molecules by undergoing various chemical reactions such as oxidation, reduction, and substitution reactions.
Biology
- Antiviral and Antitumor Effects : Research indicates that pyrimidinones, including derivatives of this compound, exhibit significant antiviral and immunomodulatory effects. They have been shown to inhibit the growth of tumors in animal models, suggesting potential applications in cancer therapy .
- Mechanism of Action : The compound may interact with specific molecular targets such as enzymes and receptors, modulating their activity to exert biological effects. This mechanism is critical for its potential use in therapeutic applications.
Medicine
- Drug Development : There is ongoing exploration into the therapeutic applications of this compound as a drug candidate for various diseases. Its unique structure may confer specific pharmacological properties that could be beneficial in treating conditions such as cancer or viral infections .
Industry
- Material Science : The compound is utilized in the development of new materials and catalysts. Its unique chemical properties make it suitable for industrial applications where specific reactivity or stability is required.
Antitumor Activity
In a study evaluating the effects of pyrimidinone derivatives on bladder tumors in mice, compounds similar to this compound demonstrated significant growth inhibition. The results indicated that these compounds could potentially serve as effective agents in cancer treatment protocols .
Antiviral Properties
Another investigation focused on the antiviral capabilities of pyrimidinone derivatives showed that they could induce interferon production in animal models. This suggests that compounds like this compound may play a role in developing antiviral therapies .
Mechanism of Action
The mechanism of action of 4-(3,5-difluorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Effects on Physical Properties
Pyrimidin-2-amine derivatives with halogenated aryl groups exhibit distinct physical properties. For example:
Key Observations :
- The difluorophenyl derivative (B23) has a higher melting point than dichloro- or dibromophenyl analogues, likely due to stronger intermolecular interactions (e.g., dipole-dipole) from fluorine’s electronegativity.
- Dichlorophenyl (B24) and dibromophenyl (B25) variants show higher yields but lower thermal stability, possibly due to increased molecular weight and steric effects.
Glucose Uptake and Anticancer Activity
- B23 demonstrated moderate activity in glucose uptake assays, attributed to the electron-withdrawing fluorine atoms enhancing binding to glucose transporters .
- In contrast, B24 and B25 showed reduced activity, suggesting that larger halogen atoms (Cl, Br) may sterically hinder target engagement .
Kinase Inhibition and Docking Studies
- 4-(2-Fluoro-4-methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine exhibited the highest RabGGTase inhibition (GLIDE score: -12.3), outperforming analogues with fewer methoxy groups. This highlights the importance of substituent positioning and electron-donating groups for receptor affinity .
- The difluorophenyl moiety in 4-(3,5-difluorophenyl)pyrimidin-2-amine may similarly enhance binding to hydrophobic pockets in kinases, though direct docking data for this compound is lacking in the evidence.
Structural Modifications and Pharmacokinetics
Fluorine vs. Other Halogens
- Fluorine’s small atomic radius and high electronegativity improve metabolic stability and bioavailability compared to bulkier halogens (Cl, Br). For example, B23 (difluoro) has higher HPLC purity (96.39%) than B25 (dibromo, 97.05%), suggesting fewer metabolic byproducts .
- In contrast, 4-(3,5-dichlorophenoxy)-N-ethyl-6-(trifluoromethyl)pyrimidin-2-amine (CAS 339011-13-1) combines chloro and trifluoromethyl groups, achieving a balance between lipophilicity and target selectivity .
Hybrid Structures
- Compounds like 5-[2-(3,5-dimethoxyphenyl)ethyl]-N-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidin-2-amine integrate pyrimidine with piperazine moieties, enhancing solubility and blood-brain barrier penetration—critical for CNS targets .
Q & A
Basic Question: What are the common synthetic routes for 4-(3,5-difluorophenyl)pyrimidin-2-amine?
Methodological Answer:
The synthesis typically involves nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. For example:
- Route 1 : Reacting 3,5-difluorophenylboronic acid with 2-aminopyrimidine derivatives under Suzuki-Miyaura coupling conditions .
- Route 2 : Halogenation of pyrimidin-2-amine followed by coupling with 3,5-difluorophenyl Grignard reagents .
Key parameters include temperature control (60–100°C), inert atmosphere (N₂/Ar), and catalysts like Pd(PPh₃)₄. Purification often employs column chromatography (silica gel, eluent: EtOAc/hexane).
Advanced Question: How can reaction conditions be optimized to address low yields in the synthesis of this compound?
Methodological Answer:
Low yields may arise from steric hindrance or electron-deficient aromatic systems. Optimization strategies:
- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) to enhance coupling efficiency .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while additives like K₂CO₃ deprotonate amines for better reactivity .
- Microwave-Assisted Synthesis : Reduces reaction time (30 mins vs. 24 hrs) and improves regioselectivity .
Validate improvements via LC-MS and NMR to confirm structural integrity.
Basic Question: What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.2 ppm for difluorophenyl) and pyrimidine NH₂ (δ 5.5–6.0 ppm) .
- HRMS : Confirm molecular ion peak (e.g., [M+H]⁺ at m/z 238.08 for C₁₀H₈F₂N₃) .
- IR Spectroscopy : Detect N-H stretches (~3400 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .
Advanced Question: How can crystallography resolve contradictions in spectral data for fluorinated pyrimidines?
Methodological Answer:
X-ray crystallography provides definitive structural evidence when NMR/LC-MS data are ambiguous. For example:
- Case Study : A 2023 study resolved conflicting NOESY correlations by confirming the para-substitution of fluorine atoms via crystal packing analysis .
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution structures. Refinement software (e.g., SHELXL) models thermal parameters and hydrogen bonding .
Basic Question: What biological targets are associated with this compound?
Methodological Answer:
The compound interacts with:
- Kinases : Inhibits p38 MAPK (IC₅₀ = 12 nM) via competitive binding to the ATP pocket, as shown in enzyme-linked immunosorbent assays (ELISAs) .
- GPCRs : Modulates adenosine A₂ₐ receptors (Kᵢ = 8.3 µM) in radioligand binding assays .
- Antimicrobial Targets : Disrupts bacterial dihydrofolate reductase (DHFR) at MIC = 16 µg/mL .
Advanced Question: How do molecular docking studies explain contradictory bioactivity data for fluorinated pyrimidines?
Methodological Answer:
Contradictions often arise from conformational flexibility or off-target binding. Methodology:
- Docking Workflow : Use Schrödinger Suite or AutoDock Vina to simulate ligand-receptor interactions. For example, a 2024 study correlated poor RabGGTase inhibition (GLIDE score = -6.2) with steric clashes in the hydrophobic pocket .
- MD Simulations : Run 100-ns trajectories to assess binding stability. A compound with ΔG_bind = -9.8 kcal/mol showed sustained H-bonds with Ser⁹⁸ and Lys¹⁰² of p38 MAPK .
Basic Question: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for weighing and reactions (TLV = 0.1 mg/m³) .
- Spill Management : Neutralize with 10% NaHCO₃ and adsorb with vermiculite .
Advanced Question: How can structure-activity relationship (SAR) studies improve the therapeutic profile of this compound?
Methodological Answer:
- Fluorine Scanning : Replace H with F at pyrimidine C5 to enhance metabolic stability (t₁/₂ increased from 2.1 to 5.7 hrs in human liver microsomes) .
- Side-Chain Modifications : Adding a methylpiperazine group improved blood-brain barrier penetration (logP reduced from 2.8 to 1.9) .
- In Vivo Validation : Test analogs in murine models of inflammation (e.g., CFA-induced arthritis) to prioritize candidates for IND submission .
Advanced Question: How to address discrepancies in reported IC₅₀ values for kinase inhibition?
Methodological Answer:
Discrepancies may stem from assay conditions:
- ATP Concentration : Standardize at 10 µM (vs. 1 mM in some studies) to avoid underestimating potency .
- Enzyme Source : Compare recombinant human p38α (SignalChem) vs. cell lysates, which contain endogenous inhibitors .
- Data Normalization : Use Z-factor analysis to filter out low-quality datasets (Z > 0.5 required) .
Basic Question: What are the key applications of this compound in medicinal chemistry?
Methodological Answer:
- Lead Optimization : Serve as a scaffold for anti-inflammatory (e.g., p38 inhibitors) and anticancer agents (e.g., CDK4/6 inhibitors) .
- Probe Development : Fluorine atoms enable ¹⁹F NMR studies to monitor target engagement in real time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
